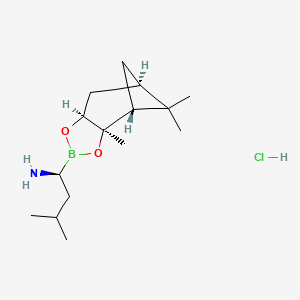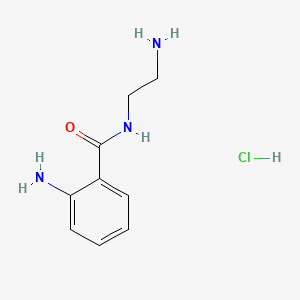![molecular formula C13H17N3 B571643 2-[(3-Aminopiperidin-1-yl)methyl]benzonitrile CAS No. 1353254-17-7](/img/structure/B571643.png)
2-[(3-Aminopiperidin-1-yl)methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Aminopiperidin-1-yl)methyl]benzonitrile is a chemical compound with the molecular formula C13H17N3 and a molecular weight of 215.29 . It is categorized under amines, aromatics, and miscellaneous compounds . This compound is also known to be an impurity of alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor in the class of oral antidiabetic drugs .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzonitrile group attached to a 3-aminopiperidine group via a methylene bridge . The presence of the nitrogen in the piperidine ring and the nitrile group contributes to the compound’s reactivity and its interactions with biological targets.Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 215.29 . It is recommended to be stored at 2-8°C in a refrigerator . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.Mécanisme D'action
Target of Action
The primary target of 2-[(3-Aminopiperidin-1-yl)methyl]benzonitrile is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in stimulating insulin secretion in response to meals.
Mode of Action
The compound interacts with DPP-4, inhibiting its activity . This inhibition results in increased levels of incretin hormones, leading to enhanced insulin secretion, reduced glucagon release, and consequently, a decrease in blood glucose levels.
Biochemical Pathways
The inhibition of DPP-4 affects the incretin hormone pathway. Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to meals and stimulate insulin secretion from pancreatic beta cells. By inhibiting DPP-4, the compound prolongs the action of these hormones, leading to more effective glucose control .
Result of Action
The result of the compound’s action is improved blood glucose control. By inhibiting DPP-4 and enhancing the action of incretin hormones, it promotes insulin secretion and reduces glucagon release, leading to lower blood glucose levels .
Avantages Et Limitations Des Expériences En Laboratoire
2-[(3-Aminopiperidin-1-yl)methyl]benzonitrile has several advantages for lab experiments. It is relatively easy to synthesize and is relatively inexpensive. It is also stable and has a high solubility in water, making it suitable for a variety of biochemical and physiological experiments. However, it has some limitations. It is toxic and should be handled with care. It is also sensitive to light and should be stored in a dark place.
Orientations Futures
There are several potential future directions for the use of 2-[(3-Aminopiperidin-1-yl)methyl]benzonitrile in scientific research. It could be used in the development of new drugs and therapies, as well as in the development of new diagnostic tests. It could also be used to study the mechanism of action of various enzymes, receptors, and proteins. Additionally, it could be used to study the biochemical and physiological effects of various drugs and compounds. Finally, it could be used to develop new synthetic chemistry techniques and methods.
Méthodes De Synthèse
2-[(3-Aminopiperidin-1-yl)methyl]benzonitrile is synthesized by a two-step reaction. The first step involves the reaction of 4-aminopiperidine-1-carboxylic acid and methyl benzoate in the presence of an acid catalyst. The second step involves the condensation of the reaction product with ethyl chloroformate in the presence of pyridine as a base. The reaction yields this compound as a white powder.
Applications De Recherche Scientifique
2-[(3-Aminopiperidin-1-yl)methyl]benzonitrile is widely used in scientific research, particularly in biochemical and physiological studies. It is used as a substrate in enzyme assays, as an inhibitor of enzymes and receptors, and as a ligand for proteins. It is also used in synthetic chemistry as a building block for various organic compounds.
Propriétés
IUPAC Name |
2-[(3-aminopiperidin-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c14-8-11-4-1-2-5-12(11)9-16-7-3-6-13(15)10-16/h1-2,4-5,13H,3,6-7,9-10,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPGXWIAFSBUSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-fluoro-2-(2-morpholino-5-(morpholinosulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B571563.png)



![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(3-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B571570.png)



![8-Amino-5-oxo-2,3,5,6-tetrahydroimidazo[1,2-c]pyrimidine-7-carboxylic acid](/img/structure/B571577.png)


